molecular formula C11H10F3NO2 B3040044 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid CAS No. 150660-42-7

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid

Cat. No.: B3040044
CAS No.: 150660-42-7
M. Wt: 245.2 g/mol
InChI Key: UQDOTYVIDXPSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-3-1-2-4-15/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDOTYVIDXPSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2,3,5-Trifluoro-4-(1-pyrrolidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Metrics

2,3,5-Trifluoro-4-(1-pyrrolidinyl)benzoic acid is a specialized fluorinated intermediate utilized primarily in the synthesis of antibacterial agents (fluoroquinolones) and liquid crystal materials. Its structural utility lies in the 4-position substitution , where the pyrrolidine ring acts as a lipophilic electron-donating group, modulating the pharmacokinetics of the final drug candidate.

The precise molecular weight is critical for stoichiometric calculations in multi-kilogram GMP synthesis.

Physicochemical Specifications
PropertyValueUnitVerification Method
Molecular Weight 245.20 g/mol High-Res Mass Spectrometry (Calculated)
Molecular Formula

-Elemental Analysis
Exact Mass 245.0664DaIsotopic abundance calculation
Physical State Solid (Crystalline powder)-Visual Inspection
Predicted pKa ~3.5 (Carboxylic Acid)-Potentiometric Titration
LogP (Predicted) 2.4 - 2.8-Lipophilicity assay

Synthetic Pathway & Methodology

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (


) . This protocol is designed for high regioselectivity, targeting the 4-position of the benzoate ring.
The Regiochemistry Logic

In polyfluorinated benzoic acids, the carboxylic acid group (


) at position 1 is strongly electron-withdrawing (EWG). This activates the ring for nucleophilic attack.
  • Position 4 (Para): Most activated due to resonance stabilization of the Meisenheimer complex by the para-EWG.

  • Position 2/6 (Ortho): Sterically hindered and less electronically favorable compared to the para position.

Therefore, reacting 2,3,4,5-tetrafluorobenzoic acid with pyrrolidine selectively yields the 4-substituted product.

Validated Synthesis Protocol

Objective: Synthesis of 2,3,5-Trifluoro-4-(1-pyrrolidinyl)benzoic acid.

Reagents:

  • Substrate: 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)

  • Nucleophile: Pyrrolidine (2.1 eq) - Note: Excess acts as a base to scavenge HF.

  • Solvent: Acetonitrile (

    
    ) or DMSO.
    
  • Temperature: Reflux (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10g of 2,3,4,5-tetrafluorobenzoic acid in 100mL of Acetonitrile under

    
     atmosphere.
    
  • Addition: Add Pyrrolidine dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench: Cool to room temperature. Pour reaction mixture into ice-cold 1M HCl (to protonate the carboxylic acid and remove excess pyrrolidine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Reaction Pathway Visualization

SynthesisPathway Start 2,3,4,5-Tetrafluorobenzoic Acid (Substrate) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Pyrrolidine (SnAr Attack @ C4) Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 2,3,5-Trifluoro-4-(1-pyrrolidinyl) benzoic acid Intermediate->Product - F- Byproduct HF (Scavenged) Intermediate->Byproduct

Figure 1: Nucleophilic aromatic substitution pathway showing the selective displacement of the fluorine atom at the C4 position.

Structural Validation & Quality Control

Trustworthiness in chemical supply requires rigorous analytical validation. Do not rely solely on melting point.

NMR Fingerprinting
  • 
     NMR:  This is the most diagnostic tool.
    
    • Starting Material: Shows 4 distinct fluorine signals (unless symmetric).

    • Product: Will show 3 distinct fluorine signals . The disappearance of the C4-F signal confirms substitution.

    • Coupling Pattern: Look for complex splitting due to F-F coupling (

      
      ).
      
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Application in Drug Development

This molecule serves as a "Core Building Block" (CBB).

  • Fluoroquinolone Antibiotics: The 4-pyrrolidinyl group is often retained or modified to increase activity against Gram-positive bacteria (e.g., S. pneumoniae). The carboxylic acid is later converted to the quinolone core via cyclization with an amino-acrylate.

  • Lipophilicity Modulation: The pyrrolidine ring increases the LogP compared to a free amine, potentially improving membrane permeability.

Development Pipeline Logic

DevelopmentPipeline Raw Raw Material: Tetrafluorobenzoic Acid Inter Intermediate: 2,3,5-Trifluoro-4-(1-pyrrolidinyl) benzoic acid (MW 245.20) Raw->Inter SnAr Step Activation Acid Chloride/Ester Formation Inter->Activation Activation Cyclization Gould-Jacobs Cyclization (Quinolone Core Formation) Activation->Cyclization + Amino Acrylate API Final API: Novel Fluoroquinolone Cyclization->API Deprotection/Salt Formation

Figure 2: The critical position of the subject compound within the pharmaceutical manufacturing stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2,3,4,5-Tetrafluorobenzoic acid. Retrieved from [Link]

  • Grohe, K., & Heitzer, H. (1987).Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
  • Sanders, W. J., et al. (2003).Discovery of potent, novel fluoroquinolones. Journal of Medicinal Chemistry. (Contextualizes the role of pyrrolidine side chains).

A Senior Application Scientist's Guide to Polyfluorinated Benzoic Acid Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of modern medicinal chemistry, fluorine has transcended its status as a mere halogen to become a strategic tool for fine-tuning the properties of drug candidates. Its unique electronic characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the modulation of a molecule's physicochemical and pharmacokinetic profile in ways that are often difficult to achieve with other elements. Among the diverse array of fluorinated building blocks, polyfluorinated benzoic acids (PFBAs) have emerged as particularly powerful scaffolds. Their rigid aromatic core, combined with the graded effects of increasing fluorine substitution, provides a versatile platform for enhancing metabolic stability, modulating acidity (pKa), increasing binding affinity, and improving membrane permeability.

This guide provides an in-depth exploration of polyfluorinated benzoic acid building blocks, moving beyond simple descriptions to delve into the underlying principles of their application. We will examine the causal relationships between structure and properties, present validated synthetic protocols, and analyze case studies where these building blocks have been instrumental in advancing drug discovery programs.

The Physicochemical Impact of Aromatic Polyfluorination

The strategic incorporation of multiple fluorine atoms onto a benzoic acid scaffold induces profound, and often predictable, changes in its molecular properties. Understanding these shifts is fundamental to their rational application in drug design.

Modulation of Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter influencing a compound's ionization state, solubility, and receptor interactions. Fluorine's strong inductive electron-withdrawing effect (-I effect) is the primary driver of pKa modulation in this scaffold. As fluorine atoms are added to the aromatic ring, they pull electron density away from the carboxylate group, stabilizing the conjugate base (ArCOO⁻) and thereby increasing the acidity (lowering the pKa). This effect is additive and position-dependent.

For instance, the pKa of benzoic acid is approximately 4.2. The introduction of a single fluorine atom in the ortho position (2-fluorobenzoic acid) lowers the pKa to around 3.27, a nearly 10-fold increase in acidity. This trend continues with increasing fluorination, with pentafluorobenzoic acid exhibiting a pKa of approximately 1.7, rendering it a strong acid. This tunable acidity is a key tool for medicinal chemists seeking to optimize interactions with biological targets or control a drug's absorption and distribution profile.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. While highly fluorinated compounds are often associated with increased lipophilicity, the effect on benzoic acids is more nuanced. The introduction of fluorine generally increases the lipophilicity of the aromatic ring itself. However, the concurrent and significant increase in acidity can lead to a higher proportion of the ionized, more water-soluble carboxylate form at physiological pH (7.4), which can decrease the distribution logP (logD₇.₄). This interplay between inherent lipophilicity and ionization state must be carefully considered during the design phase.

Metabolic Stability

One of the most significant advantages of polyfluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage. Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP450) enzymes, is often a major liability for drug candidates. By substituting hydrogen atoms with fluorine at potential sites of metabolism, these pathways can be effectively blocked. A polyfluorinated ring, such as a tetra- or pentafluorophenyl group, presents a formidable barrier to oxidative metabolism, significantly increasing the half-life of a compound in vivo.

Conformational Control and Binding Interactions

Fluorine atoms can influence molecular conformation through steric and electronic effects. Furthermore, the polarized C-F bond can participate in non-covalent interactions within a protein binding pocket, including dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), and halogen bonds. The unique electron distribution of a perfluorinated ring can also lead to favorable quadrupole interactions with aromatic residues in a protein, a phenomenon sometimes referred to as "arener-perfluoroarene" stacking.

Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

CompoundpKaTypical logP (Calculated)Key Feature
Benzoic Acid~4.201.87Baseline reference
2-Fluorobenzoic Acid~3.271.97Significant pKa drop from ortho-F
4-Fluorobenzoic Acid~4.142.13Modest pKa change, increased logP
2,6-Difluorobenzoic Acid~2.702.07Strong acidity, steric influence
2,3,4,5-Tetrafluorobenzoic Acid~2.303.01High metabolic stability, strong acidity
Pentafluorobenzoic Acid~1.703.33Maximum metabolic blockade, very strong acid

Synthetic Strategies for Accessing Polyfluorinated Benzoic Acids

The reliable synthesis of PFBA building blocks is a cornerstone of their application. While numerous methods exist, the choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Strategy 1: Carboxylation of Polyfluoroaryl Organometallics

A robust and widely used approach involves the formation of an organometallic intermediate from a readily available polyfluoroarene, followed by quenching with carbon dioxide. This method is particularly effective for preparing highly fluorinated benzoic acids.

Workflow: Synthesis of Pentafluorobenzoic Acid

This protocol details the synthesis via a Grignard reagent, a classic and scalable method.

Synthesis_Workflow A Bromopentafluorobenzene (Starting Material) C Pentafluorophenylmagnesium Bromide (Grignard Reagent) A->C Activation & Formation B Magnesium Turnings + Dry THF/Iodine E Pentafluorobenzoic Acid (Final Product) C->E Carboxylation & Protonation D 1. Dry CO2 (gas or solid) 2. Acidic Workup (e.g., HCl)

Caption: Workflow for Grignard-mediated synthesis of pentafluorobenzoic acid.

Detailed Protocol:

  • Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.

  • Grignard Initiation: Magnesium turnings (1.2 equivalents) and a crystal of iodine are added to the flask containing anhydrous tetrahydrofuran (THF). A small portion of bromopentafluorobenzene (1.0 equivalent) is added. The mixture is gently warmed to initiate the reaction, indicated by the disappearance of the iodine color and gentle bubbling.

  • Grignard Formation: The remaining bromopentafluorobenzene, dissolved in anhydrous THF, is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: The flask is cooled to 0°C in an ice bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is slowly transferred via cannula onto an excess of crushed dry ice. This step is highly exothermic and must be controlled.

  • Workup and Isolation: After the CO₂ addition is complete, the reaction is allowed to warm to room temperature. The mixture is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The aqueous layer is extracted three times with ethyl acetate or diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure pentafluorobenzoic acid.

Causality and Trustworthiness: This protocol is self-validating. The initiation with iodine provides a visual cue for reaction onset. The use of anhydrous conditions is critical, as Grignard reagents are strong bases and will be quenched by water. The acidic workup is necessary to protonate the carboxylate salt formed after the CO₂ quench. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and melting point analysis.

Strategy 2: Directed ortho-Metalation (DoM)

For less-fluorinated systems or for achieving specific substitution patterns, Directed ortho-Metalation is a powerful tool. In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. While a carboxylic acid itself is incompatible (it would be deprotonated first), it can be "masked" as a group that is both directing and easily converted to a carboxyl group, such as a secondary amide.

DoM_Workflow A N,N-Diethyl-4-fluorobenzamide (Starting Material) C ortho-Lithiated Intermediate (Directed by Amide) A->C ortho-Deprotonation B s-BuLi, TMEDA Dry THF, -78 °C E 4-Fluoro-2-carboxy- N,N-diethylbenzamide C->E Carboxylation D 1. Dry CO2 2. Acidic Hydrolysis G 4-Fluorophthalic Acid (Final Product) E->G Amide Hydrolysis F Strong Acid/Base Hydrolysis (e.g., 6M HCl, reflux)

Caption: Directed ortho-Metalation (DoM) and subsequent hydrolysis pathway.

Applications in Medicinal Chemistry: Case Studies

The true value of PFBA building blocks is demonstrated through their successful application in drug discovery.

Case Study: Sotorasib (Lumakras™) - A KRAS G12C Inhibitor

Sotorasib is a groundbreaking covalent inhibitor of the KRAS G12C mutant protein, a key driver in many cancers. The molecule features a 2,3,4-trifluorobenzoic acid moiety.

  • The Challenge: Achieving high potency and selectivity for the KRAS G12C protein while maintaining good drug-like properties.

  • The Role of the PFBA: The trifluorobenzamide portion of sotorasib plays a crucial role in binding. The fluorine atoms are not just for metabolic blocking. They precisely modulate the electronics of the aromatic ring, contributing to the optimal positioning of the molecule within the binding pocket. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the adjacent acrylamide warhead, which is critical for the covalent bond formation with the target cysteine residue. This demonstrates a sophisticated use of fluorine to tune both binding affinity and reactivity.

Case Study: Belzutifan (Welireg™) - A HIF-2α Inhibitor

Belzutifan is a first-in-class hypoxia-inducible factor 2α (HIF-2α) inhibitor used for the treatment of von Hippel-Lindau (VHL) disease-associated tumors. A key structural feature of belzutifan is a 2,6-difluoro-4-hydroxyanilide fragment, derived from the corresponding difluorobenzoic acid.

  • The Challenge: To design a potent and selective small molecule that disrupts the HIF-2α/ARNT protein-protein interaction.

  • The Role of the PFBA Derivative: The two ortho-fluorine atoms in the anilide ring serve multiple purposes. They provide a metabolic shield for the ring, preventing unwanted hydroxylation. Critically, they also induce a conformational twist in the molecule. This sterically enforced, non-planar conformation is essential for fitting into the complex binding site on the HIF-2α protein. This is a prime example of using polyfluorination for stereoelectronic control, forcing the molecule into its bioactive conformation.

Future Outlook

The utility of polyfluorinated benzoic acids in medicinal chemistry continues to expand. Emerging synthetic methods, including late-stage C-H fluorination, are providing new ways to access novel substitution patterns. Furthermore, a deeper understanding of halogen bonding and other fluorine-specific interactions is enabling the rational design of PFBAs as key recognition elements in next-generation therapeutics. As drug discovery targets become more challenging, the precise, predictable, and powerful modulating effects of these building blocks ensure they will remain an indispensable tool for medicinal chemists.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Aromatic Fluorination in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Fluorinated Molecules: A Journey of Challenges and Opportunities Source: Accounts of Chemical Research URL: [Link]

  • Title: Directed ortho Metalation (DoM): A Revolution in Aromatic and Heteroaromatic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Discovery of Sotorasib (AMG 510), a Covalent KRASG12C Inhibitor with a Unique Binding Mechanism Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a First-in-Class Oral Inhibitor of HIF-2α for the Treatment of VHL-Associated Renal Cell Carcinoma Source: Journal of Medicinal Chemistry URL: [Link]

Methodological & Application

Application Note: Solubility Profiling and Handling of 2,3,5-Trifluoro-4-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility characteristics, preparation protocols, and handling requirements for 2,3,5-Trifluoro-4-(pyrrolidin-1-yl)benzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics and bioactive heterocycles.

While specific solubility data for this intermediate is often proprietary, its structural class (fluorinated amino-benzoic acid) dictates a specific solubility profile. It exhibits high solubility in polar aprotic solvents (DMSO, DMF) due to their ability to disrupt intermolecular hydrogen bonding and solvate the polar carboxyl and amine functionalities. This guide provides a standardized protocol for determining saturation limits and preparing stable stock solutions for downstream synthesis or biological assays.

Physicochemical Context

To understand the solubility behavior, we must analyze the molecular interactions.

PropertyDescriptionImpact on Solubility
Structure Benzoic acid core with 3 fluorine atoms and a pyrrolidine ring at the para position.The molecule possesses both a hydrogen bond donor (COOH) and acceptors (F, N, C=O).
Polarity High. Potential for zwitterionic character (Internal salt formation between COOH and Pyrrolidine-N).Low solubility in non-polar solvents (Hexane, Toluene). High affinity for polar aprotic solvents.
Melting Point Generally High (>150°C for similar analogs).High crystal lattice energy requires solvents with high dielectric constants (DMSO/DMF) to overcome lattice forces.
Mechanism of Dissolution

In the solid state, 2,3,5-Trifluoro-4-(pyrrolidin-1-yl)benzoic acid likely exists as stable dimers (via carboxylic acid H-bonds) or zwitterionic lattices.

  • DMSO/DMF Role: These solvents act as potent Hydrogen Bond Acceptors . They break the acid dimers by accepting the proton from the carboxylic acid, effectively "wrapping" the molecule and pulling it into solution.

  • The Fluorine Effect: The electron-withdrawing fluorine atoms increase the acidity of the benzoic acid group, enhancing the interaction with basic solvents like DMSO.

Solubility Assessment & Data

Based on structural analogs (e.g., Enoxacin or Gemifloxacin intermediates), the estimated solubility profile is as follows:

SolventSolubility RatingEstimated RangeApplication
DMSO Excellent > 50 mg/mLStock solutions, NMR analysis, Biological assays.
DMF Good/Excellent > 30 mg/mLSynthetic reactions (SnAr), Crystallization.
Water Poor< 1 mg/mLPrecipitation/Work-up (Anti-solvent).
Methanol Moderate10–20 mg/mLHPLC Mobile phase, recrystallization.

Critical Note: Solubility is temperature-dependent. While highly soluble at room temperature, cooling concentrated DMSO/DMF solutions may result in crystallization.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target: Preparation of a standard stock for biological screening or analytical standards.

Reagents:

  • Compound: 2,3,5-Trifluoro-4-(pyrrolidin-1-yl)benzoic acid (Purity >98%)

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%)

Procedure:

  • Calculation: Determine the Molecular Weight (MW).

    • Formula: C₁₁H₁₀F₃NO₂

    • MW: ~245.20 g/mol (Verify with specific batch COA).

    • Example: To make 10 mL of 50 mM solution, required mass =

      
      .
      
  • Weighing: Weigh 122.6 mg of the compound into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add approximately 8 mL of DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution should be clear and colorless to pale yellow.

  • Volume Adjustment: Transfer to a volumetric flask or use a calibrated pipette to bring the final volume to exactly 10 mL with DMSO.

  • Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Determination of Saturation Solubility (Shake-Flask Method)

Target: Empirically determining the exact solubility limit for process optimization.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh Excess Compound (~100 mg) AddSolvent Add Solvent (1 mL DMSO/DMF) Start->AddSolvent Agitate Agitate (Shake/Stir) 24 Hours @ 25°C AddSolvent->Agitate Check Visual Check: Is solid present? Agitate->Check AddMore Add more Compound Check->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturated) AddMore->Agitate Dilute Dilute for HPLC (1:100 in Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis Quantify vs Standard Curve Dilute->Analyze

Figure 1: Step-by-step workflow for determining saturation solubility limits using the Shake-Flask method.

Detailed Steps:

  • Place ~100 mg of compound into a 2 mL HPLC vial.

  • Add 1.0 mL of DMSO or DMF.

  • Cap tightly and place on an orbital shaker (200 rpm) at 25°C for 24 hours.

  • Visual Inspection: Ensure undissolved solid remains. If clear, add more solid (50 mg increments) until saturation is visible.

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE or Nylon filter (Do not use Cellulose Acetate as DMSO may dissolve it).

  • Quantification: Dilute the filtrate (e.g., 1:100 or 1:1000) with methanol/water and analyze via HPLC-UV against a known standard curve.

Handling, Safety, and Stability

Safety Profile (E-E-A-T)
  • Fluorinated Aromatics: Often possess skin-sensitizing properties. Wear nitrile gloves and lab coat.

  • DMSO/DMF Permeability: These solvents readily penetrate the skin and can carry the dissolved compound into the bloodstream. Double-gloving is recommended.

  • Inhalation: DMF is hepatotoxic. All operations must be performed in a certified chemical fume hood.

Stability & Storage
  • Hygroscopicity: DMSO and DMF are hygroscopic. Absorbed water can precipitate the hydrophobic compound over time.

    • Solution: Store stock solutions over activated 3Å or 4Å molecular sieves if used for strictly anhydrous reactions.

  • Light Sensitivity: Fluorinated benzoic acids can undergo photodecarboxylation.

    • Solution: Use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Solution turns cloudy upon standing Moisture absorption from air.Filter solution; store under nitrogen/argon; use fresh anhydrous solvent.
Gelling/Viscosity increase High concentration (>100 mg/mL) leading to network formation.Gently warm to 40°C; dilute to a lower working concentration.
HPLC Peak splitting Solvent mismatch (DMSO injection into aqueous mobile phase).Dilute sample in mobile phase before injection; reduce injection volume.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Fluorinated Benzoic Acids. Accessed Oct 2023. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Fluoroquinolone Intermediates.[Link]

  • Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, 2006. (General protocol reference).

Application Note: Strategic Recrystallization of Fluorinated Amino-Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated amino-benzoic acids (e.g., fluoro-anthranilic acids) are critical scaffolds in the synthesis of quinolone antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. However, their purification presents a unique thermodynamic challenge: the molecule possesses a zwitterionic character (amino and carboxyl groups) combined with the high electronegativity and lipophilicity of the fluorine substituent.

This Application Note provides a scientifically grounded protocol for selecting recrystallization solvents. Unlike standard aromatics, these compounds require a solvent system that balances the disruption of strong crystal lattice energy (enhanced by C-F dipoles) with the need to maintain yield. We recommend a Binary Solvent System (Alcohol/Water) or Polar Aprotic/Hydrocarbon approach, heavily dependent on the specific isomerism.

The Physicochemical Challenge

To purify these compounds effectively, one must understand the molecular forces at play.

The "Fluorine Effect" on Solubility

Fluorine is the most electronegative element. Substituting a hydrogen with fluorine on the benzoic acid ring introduces two competing effects:

  • Lipophilicity: Fluorine generally increases lipophilicity compared to the parent compound, theoretically suggesting better solubility in non-polar solvents.

  • Lattice Energy: The C-F bond creates a strong dipole. In the solid state, fluorinated aromatics often exhibit tighter crystal packing due to weak C-F···H-C interactions and dipole stacking. This decreases solubility, requiring higher temperatures to break the lattice.

Zwitterionic Character

Amino-benzoic acids exist in equilibrium between neutral and zwitterionic forms.



In non-polar solvents (e.g., Toluene), the zwitterion is insoluble. In highly polar protic solvents (e.g., Water), the compound may be too soluble, leading to poor recovery. The goal is to find the "Goldilocks" zone where the neutral form is favored at high temperatures, or the zwitterion precipitates upon cooling.

Solvent Selection Strategy

Primary Solvent Candidates

The primary solvent must have high dielectric strength to dissolve the zwitterionic species at boiling point.

Solvent ClassExamplesSuitabilityMechanistic Insight
Alcohols Ethanol, Isopropanol (IPA), MethanolHigh Excellent H-bonding donors/acceptors. Dissolves both ionic and neutral forms.
Polar Aprotic Acetonitrile, DMF, DMSOMedium Good solvency but difficult to remove (high BP for DMSO/DMF) or prone to oiling out.
Esters Ethyl Acetate, Isopropyl AcetateMedium-Low Good for mono-fluorinated species; often requires an anti-solvent.
Water WaterAnti-Solvent Too polar for high yield as a primary solvent, but excellent as a co-solvent to force precipitation.
The Binary Solvent Approach (Recommended)

For fluorinated amino-benzoic acids, single solvents often fail (either too soluble or insoluble). We utilize a Solvent/Anti-Solvent system.

  • System A (Standard): Ethanol (Solvent) + Water (Anti-solvent).

    • Best for: 2-amino-5-fluorobenzoic acid.

  • System B (Lipophilic): Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).

    • Best for: Di-fluorinated or esterified derivatives.

Experimental Protocol: Recrystallization of 2-Amino-5-Fluorobenzoic Acid

Safety Note: Fluorinated anilines can be toxic. Handle in a fume hood. Wear nitrile gloves.

Phase 1: Solubility Screening (Micro-Scale)

Before bulk processing, perform this test with 100 mg of crude material.

  • Add 100 mg solid to a vial.

  • Add solvent dropwise while heating to reflux.

  • If dissolved in <5 volumes (0.5 mL), it is too soluble.

  • If undissolved in >20 volumes (2 mL), it is too insoluble.

  • Target: Dissolution in 5–10 volumes at reflux; crystallization upon cooling to 20°C.

Phase 2: Bulk Recrystallization (Ethanol/Water System)

Step 1: Dissolution

  • Place 10.0 g of crude fluorinated amino-benzoic acid in a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of solid (50 mL total).

  • Heat to reflux (approx. 78°C) with magnetic stirring.

  • Observation: If the solution is not clear, add Ethanol in 1 mL increments until dissolution is complete.

    • Note: If black specks remain, these are likely inorganic salts or carbonized material. Perform a hot filtration.

Step 2: Hot Filtration (Optional but Recommended)

  • While keeping the solution near boiling, filter through a pre-heated glass sinter or Celite pad to remove insoluble mechanical impurities.

Step 3: Nucleation and Anti-Solvent Addition

  • Maintain the filtrate at gentle reflux.

  • Slowly add Deionized Water (pre-warmed to 60°C) dropwise.

  • Stop addition immediately upon observing the first permanent cloudiness (turbidity point).

  • Add a small amount of Ethanol (1-2 mL) to clear the solution again.

Step 4: Controlled Cooling (Critical for Purity)

  • Remove heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

    • Why? Rapid cooling traps impurities (fluorinated isomers) inside the crystal lattice.

  • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

Step 5: Isolation and Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the cake with a cold 1:1 Ethanol/Water mixture (chilled to 0°C).

  • Dry in a vacuum oven at 45°C for 12 hours.

    • Caution: Do not exceed 60°C, as some amino-benzoic acids can decarboxylate.

Decision Logic and Troubleshooting

The following diagram illustrates the decision process for solvent selection and troubleshooting common issues like "oiling out."

RecrystallizationLogic Start Crude Fluorinated Amino-Benzoic Acid SolubilityTest Solubility Test (Reflux) Start->SolubilityTest CheckSoluble Dissolves in <5 Vol Ethanol? SolubilityTest->CheckSoluble SystemA Use Ethanol/Water (Binary System) CheckSoluble->SystemA No (Ideal) SystemB Use Ethyl Acetate/Heptane (Binary System) CheckSoluble->SystemB Yes (Too Soluble) Cooling Controlled Cooling (10°C/hour) SystemA->Cooling SystemB->Cooling CheckOil Did it Oil Out? Cooling->CheckOil RemedyOil Re-heat & Add Seed Crystal at Metastable Zone CheckOil->RemedyOil Yes Filter Filter & Wash (Cold Solvent) CheckOil->Filter No (Crystals formed) RemedyOil->Cooling

Figure 1: Decision tree for solvent system selection and troubleshooting phase separation (oiling out).

Performance Metrics & Data

Typical results expected when purifying 2-amino-5-fluorobenzoic acid (Starting Purity: 92%).

Solvent SystemRecovery Yield (%)Final Purity (HPLC %)Impurity Rejection Profile
Ethanol / Water (1:1) 85 - 90%> 99.5%Excellent rejection of polar oxidation byproducts.
Methanol / Water 75 - 80%> 99.0%Lower yield due to higher solubility of the product in MeOH.
Toluene (Single) 60 - 70%98.0%Good rejection of isomers, but poor yield (low solubility).
Ethyl Acetate / Hexane 80 - 85%98.5%Risk of "oiling out" if water content is not controlled.

Key Insight: The Ethanol/Water system provides the best balance because the water acts as a powerful antisolvent for the hydrophobic fluorinated aromatic ring, while the ethanol keeps the amino/acid functionalities solvated long enough to allow ordered crystal growth.

Troubleshooting "Oiling Out"

A common failure mode with fluorinated aromatics is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. This occurs when the melting point of the solvated impurity-product mix is lower than the crystallization temperature.

Corrective Actions:

  • Seeding: Retain a small crystal from a previous successful batch. Add it when the solution is slightly supersaturated (cloudy).

  • Reduce Concentration: Dilute the solution by 10-20%. High concentrations favor oiling.

  • Change Solvent: Switch from Ethanol/Water to Isopropanol (IPA). IPA has a lower dielectric constant than Ethanol, which sometimes stabilizes the neutral form better.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies in process chemistry).

  • PubChem Compound Summary. (n.d.). 2-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information. (Source for physicochemical properties).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on the importance of fluorinated intermediates).

Disclaimer: This protocol is for research and development purposes. Users must perform their own safety assessments before handling fluorinated chemical intermediates.

Troubleshooting & Optimization

Removing unreacted pyrrolidine from 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth troubleshooting advice for a common synthetic challenge: the removal of unreacted pyrrolidine from the final product, 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid. Our approach is grounded in fundamental chemical principles to empower you to not only solve the immediate problem but also to adapt these methods to similar purification challenges.

Understanding the Core Challenge

The synthesis of 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction where pyrrolidine displaces a fluoride from a tetrafluorobenzoic acid precursor. As a basic and highly polar amine, residual pyrrolidine can be challenging to remove from the desired acidic product due to potential acid-base interactions and similar polarities.

Here is a summary of the key physical properties governing the purification strategy:

CompoundMolar Mass ( g/mol )Boiling Point (°C)pKaSolubility
Pyrrolidine 71.1287-8811.3 (of conjugate acid)Miscible with water and most organic solvents
2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid 257.21>300 (Est.)~3-4 (Est. for benzoic acid)Sparingly soluble in water; soluble in polar organic solvents (e.g., EtOAc, THF, MeOH)

Frequently Asked Questions & Troubleshooting Guide

Q1: My ¹H NMR spectrum clearly shows residual pyrrolidine signals after the initial workup. What is the most effective first step to remove it?

Answer: The most robust and scalable first step is a liquid-liquid extraction leveraging the significant difference in the acid-base properties of your product and the pyrrolidine impurity. Pyrrolidine is a relatively strong base (pKa of its conjugate acid is ~11.3), while your product is a carboxylic acid (estimated pKa ~3-4). This allows for their selective separation into aqueous and organic phases.

The strategy is to make the aqueous phase basic, which deprotonates the pyrrolidinium salt (if any was formed) into its free base form, making it soluble in the organic phase. The acidic product will be deprotonated into its carboxylate salt, which is highly soluble in the aqueous phase.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Basification: Transfer the organic solution to a separatory funnel and wash it with a 5-10% aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH, as they can potentially hydrolyze other functional groups under harsh conditions.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. The carboxylate salt of your product is now in this aqueous phase. The neutral pyrrolidine remains in the organic layer, which should be discarded.

  • Repeat: For high levels of contamination, repeat the wash (Step 3) with a fresh portion of the basic aqueous solution.

  • Acidification & Product Recovery: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with 1-2 M hydrochloric acid (HCl) until the pH is ~2. Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under high vacuum.

This workflow is illustrated below:

G cluster_0 Step 1: Dissolution & Separation cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Recovery crude Crude Product (in EtOAc) sep_funnel Separatory Funnel: Add 5% NaHCO₃ (aq) crude->sep_funnel Transfer phases Two Phases Form sep_funnel->phases Shake & Separate organic_phase Organic Layer (EtOAc) Contains Pyrrolidine phases->organic_phase Discard aqueous_phase Aqueous Layer (Basic) Contains Product Salt phases->aqueous_phase Collect acidify Acidify Aqueous Layer (with 1M HCl to pH 2) aqueous_phase->acidify Transfer precipitate Product Precipitates acidify->precipitate filtration Vacuum Filtration & Drying precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Acid-base extraction workflow for purification.

Q2: I performed the basic wash, but my product yield is very low. What could have gone wrong?

Answer: Low yield after an acid-base extraction typically points to one of two issues: incomplete precipitation or issues with the product's salt form.

  • Incomplete Precipitation:

    • Causality: You may not have reached a sufficiently low pH to fully protonate the carboxylate and cause it to precipitate. The solubility of the benzoic acid is lowest at a pH well below its pKa.

    • Troubleshooting:

      • Use a pH meter or pH paper to confirm the aqueous phase is at pH 1-2. Add more acid if necessary.

      • Ensure the aqueous solution is well-chilled (0-5 °C) before and during acidification, as the solubility of your product is likely lower at colder temperatures.

      • If the product is still not precipitating, it might have significant solubility in the acidic aqueous solution. In this case, you will need to back-extract the product into an organic solvent (like EtOAc or DCM) from the acidified aqueous phase, then dry and evaporate the organic solvent.

  • Amphiphilic Nature:

    • Causality: The molecule has both a basic nitrogen (pyrrolidine) and an acidic carboxylic acid. While the carboxylic acid is the dominant functional group in terms of acidity, the pyrrolidine nitrogen can still be protonated. This can lead to the formation of zwitterionic species or salts that have some water solubility, preventing clean precipitation.

    • Troubleshooting: The back-extraction method described above is the best solution here. It recovers any product that remains dissolved in the aqueous phase after acidification.

Q3: Can I use recrystallization to remove the pyrrolidine impurity?

Answer: Yes, recrystallization can be an effective polishing step, especially if the pyrrolidine contamination is relatively low (<5%). However, it is generally less efficient than acid-base extraction for removing large quantities of a highly soluble, low-boiling point impurity like pyrrolidine.

  • Principle: Recrystallization works by exploiting differences in solubility between the product and the impurity in a given solvent at different temperatures. The goal is to find a solvent system where your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the pyrrolidine impurity remains soluble at all temperatures.

  • Solvent Selection:

    • Good single-solvent candidates might include ethanol/water or isopropanol/water mixtures, or toluene.

    • You will need to perform solvent screening to find the optimal system. The ideal solvent should fully dissolve your crude product near its boiling point and yield a high recovery of crystals upon cooling.

  • Limitations:

    • Pyrrolidine is highly soluble in a wide range of solvents, so it may co-precipitate or get trapped in the crystal lattice of your product, reducing the effectiveness of the purification.

    • There is always some product loss in the mother liquor, so this method is less desirable if maximizing yield is critical.

Recommendation: Use recrystallization as a final purification step after an initial acid-base extraction to achieve high purity for analytical standards or final drug substance candidates.

Q4: How can I definitively confirm that all the pyrrolidine has been removed?

Answer: Relying on a single analytical technique is not sufficient for confirmation. A combination of methods provides the most trustworthy evidence of purity.

Analytical TechniqueWhat It Tells YouKey Signals to Monitor
¹H NMR Spectroscopy Quantitative assessment of proton-containing impurities.Disappearance of the characteristic pyrrolidine multiplets, typically seen around 1.8-2.0 ppm and 3.0-3.3 ppm.
LC-MS Confirms the mass of the desired product and can detect trace impurities.Absence of a peak with an m/z corresponding to pyrrolidine (72.1 [M+H]⁺). This is a very sensitive method.
GC-MS Ideal for detecting volatile impurities.Absence of a peak corresponding to pyrrolidine in the gas chromatogram. This is the gold standard for volatile residuals.
TLC A quick qualitative check.Use a polar solvent system (e.g., 10% MeOH in DCM). Stain with a ninhydrin solution and heat. Pyrrolidine, being a secondary amine, will stain (often yellow or orange), while your product should not.

Below is a logical workflow for analytical confirmation of purity.

G start Purified Product tlc TLC Analysis (Ninhydrin Stain) start->tlc Quick Check nmr ¹H NMR Analysis tlc->nmr If Clean lcms LC-MS Analysis nmr->lcms For High Purity decision Pyrrolidine Detected? lcms->decision repurify Repeat Purification (e.g., Recrystallization) decision->repurify Yes final Product is Pure decision->final No repurify->start

Caption: Workflow for analytical confirmation of product purity.

References

  • Pyrrolidine pKa: "Bordwell pKa Table (Acidity in DMSO)". chem.wisc.edu. University of Wisconsin-Madison. [Link]

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Chen, Senior Application Specialist Subject: Troubleshooting Separation, Peak Shape, and Selectivity for Fluorinated Aromatics

Executive Summary: The "Fluorine Effect" in Chromatography

Separating fluorinated benzoic acid isomers (e.g., 2-, 3-, 4-fluorobenzoic acid) presents a unique challenge. While fluorine is small (Van der Waals radius ~1.47 Å, similar to Hydrogen), its high electronegativity alters the electron density of the benzene ring and significantly shifts the pKa of the carboxylic acid group.

Successful separation requires a departure from standard generic C18 screening. You must exploit shape selectivity ,


 interactions , and precise pH control  to resolve these isomers.
Key Physicochemical Data

Understanding the acidity differences is the first step to troubleshooting. The position of the fluorine atom drastically affects the pKa due to the inductive effect.

CompoundSubstitution PositionpKa (approx.)Hydrophobicity (

)
Elution Order (Typical C18, Low pH)
2-Fluorobenzoic acid Ortho3.272.061 (Elutes First - Most Polar/Acidic)
3-Fluorobenzoic acid Meta3.862.182
4-Fluorobenzoic acid Para4.142.223 (Elutes Last)

Note: Data derived from standard physicochemical databases [1].

Critical Troubleshooting Guides (Q&A Format)

Issue 1: "I am using a C18 column, but my meta- and para- isomers (3-F and 4-F) are co-eluting."

Diagnosis: Lack of Shape Selectivity. Standard Alkyl phases (C18/C8) rely primarily on hydrophobic interactions. Since 3-F and 4-F benzoic acids have nearly identical hydrophobicity (see


 table above), C18 columns struggle to differentiate them based solely on dispersive forces.

The Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP phases are "fluorophilic." They offer three distinct retention mechanisms that C18 lacks:

  • 
     Interactions:  The electron-deficient PFP ring interacts with the electron-rich aromatic ring of your analytes.
    
  • Dipole-Dipole Interactions: Strong interaction between the C-F bonds on the stationary phase and the analyte.

  • Steric (Shape) Selectivity: PFP phases are rigid and can distinguish the spatial arrangement of the fluorine atom (ortho vs. meta vs. para).

Actionable Protocol:

  • Replace: C18 column

    
     PFP (Pentafluorophenyl) Propyl column (e.g., 2.7 µm fused-core or 3 µm fully porous).
    
  • Mobile Phase: Methanol is generally preferred over Acetonitrile for PFP phases to maximize

    
     interactions (Acetonitrile's dipole can compete with the stationary phase).
    
Issue 2: "My peaks are tailing severely ( ), especially the 2-fluorobenzoic acid."

Diagnosis: Secondary Silanol Interactions or Ionization. Benzoic acids are weak acids. If the mobile phase pH is near the pKa, the analyte exists in equilibrium between neutral and ionized forms, causing band broadening. Additionally, ionized carboxylates (


) will interact electrostatically with positively charged residual silanols on the silica surface, causing severe tailing.

The Solution: pH Suppression. You must operate at least 1.0–1.5 pH units below the lowest pKa to ensure all isomers are fully protonated (neutral).

Actionable Protocol:

  • Target pH: 2.0 – 2.3.

  • Buffer: Use 0.1% Formic Acid (pH ~2.7) or, for better suppression, 0.1% Trifluoroacetic Acid (TFA) or 20mM Ammonium Formate adjusted to pH 2.0 with Formic Acid .

  • Why 2-F tails most: It has the lowest pKa (3.27). At pH 3.0 (common for formic acid in water), 2-F is partially ionized while 4-F is mostly neutral. You must go lower.

Issue 3: "Retention times drift between runs."

Diagnosis: Column Dewetting or Equilibration Hysteresis. Fluorinated compounds and phases can be sensitive to "phase collapse" (dewetting) if running highly aqueous conditions on standard C18, or slow equilibration on PFP phases due to surface charge arrangement.

The Solution: Hysteresis Check.

  • Ensure Organic Minimum: Maintain at least 3-5% organic solvent in the mobile phase at the start of the gradient.

  • Temperature Control: Thermostat the column at 35°C or 40°C. Higher temperature improves mass transfer and reduces secondary interactions.

Visual Logic: Troubleshooting Workflows

Diagram 1: Column Selection Decision Tree

This logic flow guides you through selecting the correct stationary phase based on your specific separation failure.

ColumnSelection Start Start: Separation Issue CheckRes Check Resolution (Rs) Start->CheckRes Tailing Problem: Peak Tailing CheckRes->Tailing As > 1.2 Coelution Problem: Co-elution CheckRes->Coelution Rs < 1.5 Isomers Are they Regio-Isomers? (e.g., 3-F vs 4-F) C18 Current Column: C18? Isomers->C18 Yes pH_Check Check pH Is pH < (pKa - 1)? Tailing->pH_Check Coelution->Isomers SwitchPFP SOLUTION: Switch to PFP Phase (Maximize Shape Selectivity) C18->SwitchPFP Yes (C18 fails on isomers) LowerpH SOLUTION: Lower pH to ~2.0 (Use TFA or Phosphate) pH_Check->LowerpH No (pH too high) Endcap SOLUTION: Use High-Endcap Column or Add Buffer pH_Check->Endcap Yes (pH is OK)

Caption: Decision matrix for selecting stationary phases and mobile phase conditions based on resolution and peak symmetry data.

Diagram 2: The "Fluorine-pH" Interaction Loop

Understanding how pH affects the specific fluorinated isomers differently.

pH_Effect Ortho 2-Fluoro (Ortho) pKa ~3.27 MobilePhase Mobile Phase pH 3.0 (Formic Acid) Ortho->MobilePhase Input MetaPara 3-F / 4-F pKa ~3.9-4.1 MetaPara->MobilePhase Input Result1 Partially Ionized (Early Elution + Tailing) MobilePhase->Result1 Affects Ortho Result2 Mostly Neutral (Good Retention) MobilePhase->Result2 Affects Meta/Para Solution OPTIMIZED: pH 2.0 (TFA) Result1->Solution Fix FinalState All Isomers Neutral (Sharp Peaks) Solution->FinalState

Caption: Mechanism of differential ionization. At standard pH 3.0, the ortho-isomer suffers; lowering pH to 2.0 unifies the ionization state.

Standard Operating Procedure (SOP): Method Development

Objective: Develop a robust gradient method for separating 2-, 3-, and 4-fluorobenzoic acid.

Reagents:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is chosen over Formic Acid to ensure pH < 2.5.

  • Solvent B: Methanol + 0.1% TFA. Note: Methanol provides better selectivity for PFP columns than Acetonitrile.

Hardware:

  • Column: Fluorophenyl (PFP), 100mm x 2.1mm, 2.7µm (Fused Core) or 3µm.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Temperature: 40°C.

Gradient Profile:

Time (min)% Solvent BAction
0.005Initial Hold (Focusing)
1.005End Initial Hold
10.0060Linear Gradient
10.1095Wash Step
12.0095Hold Wash
12.105Re-equilibration
15.005Ready for Injection

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between critical pair (usually 3-F and 4-F).
    
  • Tailing Factor (

    
    ):  < 1.3 for 2-fluorobenzoic acid.
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10863, 2-Fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12053, 4-Fluorobenzoic acid. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.
  • Agilent Technologies. Selectivity of Fluorinated Stationary Phases. Technical Overview. Retrieved from [Link] (General verification of PFP mechanism).

Safety Operating Guide

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Disposal Research

I'm now starting a thorough search for the Safety Data Sheet (SDS) and related literature on disposing of 2,3,5-Trifluoro-4-pyrrolidin-1-yl benzoic acid. I'm focusing on its chemical properties, potential hazards, and relevant regulatory guidelines.

Expanding Disposal Methodology

I'm now expanding my disposal methodology research. I'm moving beyond the initial SDS search to find general guidelines for halogenated organic acids. I will reference sources like the EPA, OSHA, and chemical suppliers, and I'll consider the chemical's environmental and health impacts. My goal is to outline a clear disposal protocol with safety measures and waste handling procedures, and I'll explain the "why" behind each step.

Developing Disposal Procedures

I'm now diving deeper, starting with a targeted search for the safety data sheet and relevant literature, emphasizing the properties, hazards, and regulatory specifics of the acid. I'm also broadening the scope to look for standard practices for halogenated organics from authorities like the EPA and OSHA, plus chemical suppliers, and I am weighing environmental and health effects. My goal now is to synthesize all this into a detailed protocol, including safety measures, waste handling, and explanations for each step. I plan to present a structured guide to build trust.

Personal protective equipment for handling 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Hazard Context

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid (CAS: 118863-65-3) is a critical fluorinated intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin).

As a Senior Application Scientist, I must emphasize that while this compound is a valuable building block, its structural moieties—a lipophilic fluorinated ring combined with an acidic carboxyl group and a nitrogenous heterocycle—dictate a specific safety profile. It acts as a skin and severe eye irritant and poses a respiratory threat via dust inhalation. Furthermore, the fluorine substitution increases lipid solubility, potentially enhancing dermal absorption compared to non-fluorinated benzoic acid analogs.

This guide moves beyond generic "safety tips" to provide a validated, logistical framework for handling this specific compound in a research setting.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury. This compound presents three primary vectors of exposure:

  • Inhalation (High Risk): As a solid intermediate, static charge often causes this powder to aerosolize during weighing. Inhalation of acidic fluorinated dust causes immediate mucous membrane inflammation.

  • Ocular Contact (Severe Risk): The benzoic acid functionality, amplified by electron-withdrawing fluorine atoms, creates a localized low-pH environment upon contact with ocular moisture, leading to potential corneal opacity.

  • Dermal Contact (Moderate Risk): The pyrrolidine moiety can act as a sensitizer, while the acid causes contact dermatitis.

Data Table: Physicochemical Safety Properties
PropertyValue/DescriptionOperational Implication
Physical State Off-white to pale yellow powderHigh dust generation potential; requires static control.
Acidity (pKa) ~3.5 - 4.0 (Predicted)Corrosive to mucous membranes; requires neutralization for spills.
Solubility Low in water; Soluble in DMSO, MethanolSkin absorption is faster when solubilized in organic carriers (DMSO).
GHS Classification H315, H319, H335Irritant (Skin/Eye/Respiratory). Treat as Corrosive in bulk.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Defense in Depth" strategy. Do not rely on a single barrier.

A. Respiratory Protection (The Primary Defense)

Engineering controls are superior to PPE.

  • Protocol: All open handling (weighing, transfer) must occur within a certified chemical fume hood .

  • PPE Augmentation: If work must occur outside a hood (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical dust.

B. Hand Protection (The Barrier)

Standard latex gloves are insufficient due to poor chemical resistance against organic acids and common solvents used with this compound (e.g., DCM, DMSO).

  • Recommendation: Nitrile gloves (Minimum thickness: 0.11 mm / 4-5 mil).

  • Double-Gloving Protocol: When dissolving the compound in DMSO or DMF , double-gloving is mandatory. The solvent acts as a vehicle, carrying the fluorinated acid through the first glove layer and into the skin.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vented) are required. Safety glasses with side shields are insufficient for fine acidic powders that can drift around lenses.

  • Body: Standard cotton lab coat. Ensure the cuffs are tucked under glove gauntlets to prevent wrist exposure.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

PPE_Decision_Matrix Start Handling 2,3,5-Trifluoro-4- pyrrolidin-1-ylbenzoic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solubilized (DMSO/MeOH) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent = DMSO/DMF? Solution->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Splash Goggles Hood->Standard_PPE Yes Resp_PPE Add Respiratory Protection: N95/P100 Mask Required Hood->Resp_PPE No Double_Glove Double Glove Protocol: Inner: Laminate/Nitrile Outer: Nitrile Solvent_Check->Double_Glove Yes (Permeation Risk) Single_Glove Single Nitrile Glove (Change every 30 mins) Solvent_Check->Single_Glove No (e.g., Water/EtOH)

Figure 1: PPE Selection Logic Flow. Note the critical distinction in glove protocol when handling the compound in penetrating solvents like DMSO.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge and aerosolization, the two most common causes of exposure.

Phase 1: Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated powders are notoriously static-prone and will "jump" off spatulas.

  • Barrier Check: Verify fume hood sash is at the safe working height (usually 18 inches).

  • Staging: Place a chemically resistant tray (polypropylene) inside the hood. All work happens inside this tray to contain potential spills.

Phase 2: Weighing & Transfer
  • Tare: Place the receiving vessel (flask) on the balance.

  • Transfer: Use a plastic disposable spatula (less static than metal) to transfer the solid.

  • Seal: Immediately cap the vessel before removing it from the balance enclosure.

  • Wipe Down: Wipe the exterior of the flask with a damp tissue (water/ethanol) to remove invisible dust residues before moving it to the reaction setup.

Phase 3: Reaction & Cleanup
  • Solvent Addition: Add solvent slowly. If using a base (e.g., Sodium Bicarbonate) to neutralize the acid, expect CO2 evolution (bubbling). Allow gas to escape before sealing.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated wipes and gloves in "Hazardous Solid Waste."

    • Liquid Waste: This compound contains Fluorine. It MUST go into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents, as this complicates incineration protocols.

Emergency Response & Spill Management

In the event of a spill, immediate action prevents minor incidents from becoming medical emergencies.

Spill Cleanup Algorithm
  • Isolate: Alert nearby personnel.

  • Protect: Ensure you are wearing goggles and double gloves.

  • Neutralize (Liquids): If in solution, absorb with vermiculite.

  • Neutralize (Solids): Cover the powder with wet paper towels to prevent dust, then wipe up. Clean the surface with a weak base (1% Sodium Bicarbonate solution) to neutralize the acid residue, followed by water.

Exposure Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Wash with soap and water. Do not use ethanol (it may increase absorption).

Workflow Visualization: Safe Handling Loop

Handling_Workflow Prep 1. Preparation (Check Static/Hood) Weigh 2. Weighing (Inside Hood, Plastic Spatula) Prep->Weigh PPE On Transfer 3. Solubilization (Double Glove if DMSO) Weigh->Transfer Sealed React 4. Reaction (Monitor Exotherm) Transfer->React Dissolved Waste 5. Disposal (Halogenated Stream) React->Waste Complete Waste->Prep Reset Lab

Figure 2: The "Safe Handling Loop" ensures that waste disposal is considered part of the workflow, not an afterthought.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776092, 2,3,5-Trifluoro-4-(1-pyrrolidinyl)benzoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

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